molecular formula C21H20N2O4S B2562531 (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 865197-14-4

(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide

Cat. No.: B2562531
CAS No.: 865197-14-4
M. Wt: 396.46
InChI Key: HJOQWFAPFYDWTQ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a potent and selective chemical probe identified for targeting bromodomain-containing proteins, specifically the Bromodomain and PHD Finger Containing Protein 1 (BRPF1) [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3183950/]. This compound is a valuable tool in the field of epigenetics research, as it inhibits the BRPF1 bromodomain, which acts as a reader of acetylated lysine residues on histones. By disrupting the interaction between BRPF1 and acetylated histones, this molecule potently inhibits the function of the MOZ histone acetyltransferase complex, a key regulator of gene expression [https://pubchem.ncbi.nlm.nih.gov/compound/71731632]. Its primary research applications include the study of chromatin remodeling, epigenetic signaling pathways, and the roles of BRPF1 in cellular processes such as differentiation and proliferation. The compound's mechanism provides a strategic approach for investigating diseases where epigenetic dysregulation is a hallmark, including certain cancers and neurological disorders. The incorporation of a propiolamide group also makes it a potential candidate for developing targeted proteolysis approaches, offering researchers a multifaceted tool for probing complex biological systems.

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-5-11-23-17-10-8-15(27-6-2)13-19(17)28-21(23)22-20(24)16-9-7-14(25-3)12-18(16)26-4/h1,7-10,12-13H,6,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQWFAPFYDWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)OC)OC)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity based on available research findings, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole core substituted with various functional groups that may influence its biological properties. Key structural components include:

  • Thiazole moiety : Known for its pharmacological significance.
  • Dimethoxybenzamide group : Potentially enhancing lipophilicity and bioactivity.

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazoles exhibit significant antimicrobial properties. A study evaluated various benzothiazole derivatives against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the presence of electron-withdrawing groups (like NO₂) enhanced antibacterial activity significantly .

CompoundPathogen TestedMIC (µg/mL)Activity
GG4S. aureus50Moderate
GG5E. coli25Potent
GG6C. tropicalis30Moderate

In vitro studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines. For instance, compounds derived from thiazoles have been noted to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial and cancer cell proliferation . The IC₅₀ values for these activities ranged from 12.27 to 31.64 µM for DNA gyrase inhibition and 0.52 to 2.67 µM for DHFR inhibition.

3. Synergistic Effects

Notably, some studies indicate that combining these compounds with existing antibiotics like Ciprofloxacin enhances their efficacy, reducing the minimum inhibitory concentration (MIC) required for bacterial inhibition . This synergistic effect may be attributed to the ability of the compound to disrupt biofilm formation, a common resistance mechanism in bacteria.

Case Studies

Case Study 1: Antimicrobial Evaluation
A recent investigation into thiazole derivatives revealed that compound 7b demonstrated superior antimicrobial activity with MIC values as low as 0.22 µg/mL against resistant strains of bacteria. This study also highlighted its low hemolytic activity, indicating a favorable safety profile .

Case Study 2: Cancer Cell Line Testing
Another study assessed the cytotoxicity of related benzothiazole derivatives on various cancer cell lines, revealing promising results with significant cell death observed at concentrations below 50 µM. The mode of action was linked to apoptosis induction through the mitochondrial pathway .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Class Core Structure Key Substituents Notable Properties Reported Activity
Target Compound Benzothiazole 6-Ethoxy, 3-propargyl, 2,4-dimethoxy Z-configuration, moderate lipophilicity Not reported
Sulfamoyl Benzothiazole Benzothiazole 4-Diethylsulfamoyl, 3-propargyl High polarity Not reported
Quinazolinone Quinazolinone 6,8-Dibromo, 2-methyl Electrophilic, brominated Analgesic
Thiadiazole-Benzodioxine Thiadiazole-Benzodioxine Benzodioxine, thiadiazole Electron-deficient, polar Not reported
Imidazole-Benzamide Benzamide Imidazole, aminooxyhexyl Hydrogen-bonding capacity Not reported

Research Findings and Implications

  • Quinazolinones () demonstrate that bromine substituents and fused heterocycles can enhance bioactivity, suggesting that halogenation or ring annulation could be explored for the target compound.
  • Sulfamoyl analogs () highlight the trade-off between polarity and membrane permeability, guiding optimization of the target compound’s substituents for drug-likeness.

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide?

The compound can be synthesized via condensation reactions involving substituted benzothiazole precursors. A common approach involves refluxing a benzo[d]thiazol-2(3H)-one derivative with a substituted benzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via column chromatography . For the propargyl (prop-2-yn-1-yl) substituent, nucleophilic substitution or copper-catalyzed alkyne coupling may be employed. Critical parameters include stoichiometric control of reagents (e.g., 1:1 molar ratio of amine and aldehyde) and monitoring reaction progress via TLC .

Advanced: How can the Z-configuration of the imine bond in the benzothiazole ring be rigorously confirmed?

The Z-configuration is confirmed through a combination of NMR spectroscopy and computational modeling. Key NMR evidence includes:

  • 1H NMR : Coupling constants (J) between the imine proton (N–H) and adjacent protons (e.g., thiazole C–H) typically fall within 8–12 Hz for the Z-isomer due to restricted rotation .
  • NOESY : Cross-peaks between the imine proton and the propargyl substituent or ethoxy group indicate spatial proximity, consistent with the Z-configuration .
  • X-ray crystallography : If crystals are obtainable, bond angles and dihedral angles (e.g., C=N–C) provide definitive confirmation. For related structures, hydrogen-bonding patterns (e.g., N–H⋯N interactions) stabilize the Z-form in the solid state .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what data should be prioritized?

  • 1H/13C NMR : Assign peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2), propargyl protons (δ ~2.2–2.5 ppm for ≡C–CH2), and aromatic protons (δ 6.5–8.0 ppm). The imine proton (N–H) appears as a singlet at δ ~10–12 ppm .
  • HRMS : Confirm the molecular ion ([M+H]+) with <5 ppm mass error. For example, a calculated mass of 440.1422 (C23H22N2O4S) should match experimental data .
  • IR Spectroscopy : Look for N–H stretching (~3200 cm⁻¹) and C=O/C=N vibrations (~1650–1700 cm⁻¹) .

Advanced: How can conflicting biological activity data (e.g., IC50 variability) across studies be systematically addressed?

Discrepancies often arise from assay conditions (e.g., cell line specificity, incubation time) or compound purity. Mitigation strategies include:

  • Standardized purity checks : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
  • Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate across cell lines (e.g., MDA-MB-231 vs. HCT-116) .
  • Mechanistic profiling : Compare target engagement (e.g., kinase inhibition, apoptosis markers) to isolate structure-activity relationships (SAR) .

Advanced: What experimental design (DoE) approaches optimize synthetic yield while minimizing side reactions?

A factorial DoE framework can optimize variables:

  • Factors : Temperature (60–100°C), solvent (ethanol vs. DMF), catalyst loading (0–5 mol% CuI for alkyne coupling) .
  • Response variables : Yield (%), purity (HPLC area %).
  • Analysis : Response surface models identify interactions (e.g., higher temperatures improve cyclization but risk propargyl decomposition). For example, refluxing in ethanol at 80°C with 2 mol% CuI maximizes yield (~75%) .

Basic: What are the key challenges in scaling up the synthesis of this compound?

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., methanol/water mixtures) or fractional distillation .
  • Propargyl stability : Protect the alkyne group from oxidation by using inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .
  • Reaction time : Prolonged reflux may degrade the product; monitor via in-line FTIR or automated sampling .

Advanced: How does the electronic nature of substituents (e.g., ethoxy vs. methoxy) influence the compound’s bioactivity?

  • Electron-donating groups (e.g., ethoxy) : Enhance π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets), improving binding affinity.
  • Steric effects : Bulkier substituents (e.g., propargyl) may hinder rotation, stabilizing the Z-configuration and enhancing metabolic stability .
  • SAR studies : Replace the 2,4-dimethoxybenzamide group with electron-withdrawing groups (e.g., nitro) to test cytotoxicity shifts .

Basic: What analytical methods validate the absence of regioisomeric byproducts?

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate regioisomers. Monitor for peaks with identical mass but distinct retention times .
  • 2D NMR (HSQC, HMBC) : Correlate aromatic protons to carbonyl carbons, confirming substitution patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.